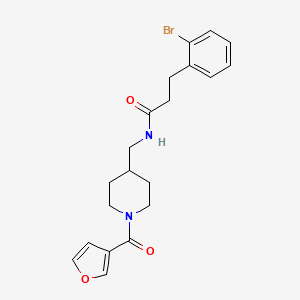
3-(2-bromophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(2-bromophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide" is a structurally complex molecule that may have potential pharmacological applications. It contains several functional groups, including a bromophenyl ring, a furan ring with a carbonyl substituent, a piperidine ring, and a propanamide moiety. The presence of these groups suggests that the compound could be involved in various chemical reactions and may exhibit a range of physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, compounds with furan rings can be synthesized from acetylfuran through reactions such as Claisen-Schmidt condensation followed by cyclization with hydroxylamine hydrochloride, as seen in the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives . Similarly, the synthesis of brominated furan compounds can involve radical initiation with reagents like N-bromosuccinimide , or electrophilic cyclization using reagents like N-iodosuccinimide . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as NMR, FT-IR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction . These techniques can provide detailed information about the molecular geometry, including bond lengths, angles, and the spatial arrangement of different functional groups. For the compound of interest, similar analytical methods would likely reveal a complex structure with potential for intermolecular interactions such as hydrogen bonding and π-π stacking.
Chemical Reactions Analysis
Compounds containing bromophenyl groups can participate in various chemical reactions, including further bromination , electrophilic cyclization , and coupling reactions. The furan ring is a reactive site for electrophilic substitution, and the piperidine ring can be involved in reactions typical of secondary amines. The propanamide moiety could undergo hydrolysis or participate in condensation reactions. The specific reactivity of the compound would depend on the relative reactivity of these functional groups and the conditions under which the reactions are carried out.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of the bromophenyl group could increase the compound's molecular weight and influence its lipophilicity, which is important for its pharmacokinetic properties . The furan ring could contribute to the compound's aromaticity and electronic properties, affecting its UV-Vis absorption spectrum . The piperidine ring might impart basicity to the molecule, influencing its solubility and reactivity . The propanamide group could affect the compound's melting point and solubility in different solvents .
properties
IUPAC Name |
3-(2-bromophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3/c21-18-4-2-1-3-16(18)5-6-19(24)22-13-15-7-10-23(11-8-15)20(25)17-9-12-26-14-17/h1-4,9,12,14-15H,5-8,10-11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXKDPDQHIPTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2Br)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



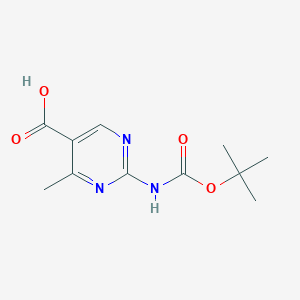
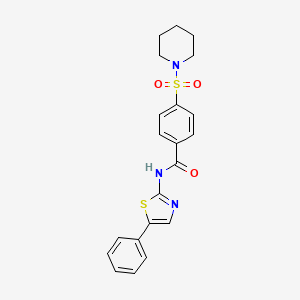
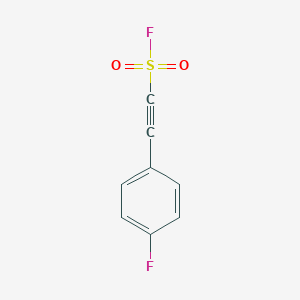

![5-chloro-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B3019517.png)
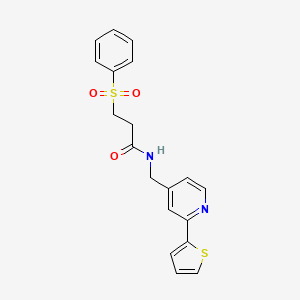

![3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3019520.png)
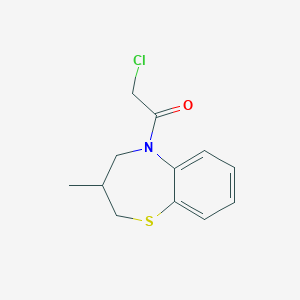
![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3019523.png)

![benzo[c][1,2,5]thiadiazol-5-yl(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B3019530.png)